REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[C:10](O)(=O)[CH2:11][CH2:12][CH3:13].[H-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>O>[CH3:9][C:3]1[C:2]2[N:1]=[C:10]([CH2:11][CH2:12][CH3:13])[NH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1N)C
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
polyphosphoric acid
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
410 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
the mixture is extracted five times with 100 ml of ethyl acetate each time
|
Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic phases are dried with anhydrous sodium sulphate
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC=2NC(=NC21)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |